Spiro[2.5]octan-5-ylmethanol
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Overview
Description
Spiro[25]octan-5-ylmethanol is a chemical compound with the molecular formula C9H16O It is characterized by a spirocyclic structure, where a spiro[25]octane ring system is attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-5-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic core, which is then functionalized to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The compound is then purified using techniques such as distillation or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: this compound can be oxidized to form Spiro[2.5]octan-5-ylmethanal or Spiro[2.5]octan-5-ylmethanoic acid.
Reduction: Reduction can yield various alcohol derivatives depending on the specific conditions used.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Spiro[2.5]octan-5-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart specific characteristics to the final products.
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-5-ylmethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The methanol group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.5]octan-6-ylmethanol
- Spiro[3.5]nonan-5-ylmethanol
- Spiro[4.5]decan-5-ylmethanol
Uniqueness
Spiro[2.5]octan-5-ylmethanol is unique due to its specific spirocyclic structure and the position of the methanol group. This configuration can influence its reactivity and interactions compared to other spirocyclic compounds. The specific ring size and functional group placement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
spiro[2.5]octan-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJCNJRKRPUJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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